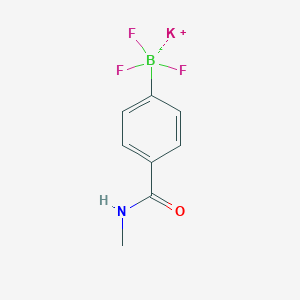
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a methylcarbamoyl group. It is a white to off-white crystalline solid that is soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate can be synthesized through a multi-step process involving the following key steps:
Formation of the Boronic Acid Intermediate: The synthesis begins with the preparation of the boronic acid intermediate. This is typically achieved by reacting a phenylboronic acid derivative with a trifluoroborate reagent under controlled conditions.
Introduction of the Methylcarbamoyl Group: The next step involves the introduction of the methylcarbamoyl group to the phenyl ring. This can be accomplished through a nucleophilic substitution reaction using a suitable methylcarbamoylating agent.
Formation of the Potassium Salt: Finally, the potassium salt of the compound is formed by reacting the intermediate with potassium hydroxide or another potassium source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the methylcarbamoyl group.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound.
科学的研究の応用
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals and bioactive molecules due to its ability to introduce trifluoroborate groups into target compounds.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, where the trifluoroborate group imparts unique properties.
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of the reactions.
作用機序
The mechanism of action of potassium 4-(methylcarbamoyl) phenyltrifluoroborate involves the activation of the trifluoroborate group, which can participate in various chemical transformations. The trifluoroborate group acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The methylcarbamoyl group can also influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
Potassium 4-methylphenyltrifluoroborate: Similar structure but without the carbamoyl group, affecting its reactivity and applications.
Potassium 4-(carbamoyl) phenyltrifluoroborate: Contains a carbamoyl group instead of a methylcarbamoyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the trifluoroborate and methylcarbamoyl groups, which provide distinct reactivity patterns and a wide range of applications in various fields of research.
特性
IUPAC Name |
potassium;trifluoro-[4-(methylcarbamoyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3NO.K/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPULGMBAFKSYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














